molecular formula C27H24Cl2N4O3 B12050767 2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide CAS No. 477730-92-0

2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B12050767
CAS No.: 477730-92-0
M. Wt: 523.4 g/mol
InChI Key: CHZMYSNVJFWDTG-OKCVXOCRSA-N
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Description

2-(2,3-dichlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dichlorophenoxy group, a phenyl group, and a pyrazolyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-(2,3-dichlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves multiple steps. The process begins with the preparation of the dichlorophenoxy intermediate, followed by the formation of the pyrazolyl derivative. The final step involves the condensation of these intermediates under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-dichlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(2,3-dichlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(2,4-dichlorophenoxy)propionic acid: Known for its herbicidal properties.

    2-(2,3-dichlorophenoxy)acetohydrazide: Studied for its potential biological activities.

    2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol: Investigated for its effects on cell cycle regulation and apoptosis.

This detailed article provides a comprehensive overview of 2-(2,3-dichlorophenoxy)-N’-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

477730-92-0

Molecular Formula

C27H24Cl2N4O3

Molecular Weight

523.4 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C27H24Cl2N4O3/c1-2-15-35-22-13-11-19(12-14-22)27-20(17-33(32-27)21-7-4-3-5-8-21)16-30-31-25(34)18-36-24-10-6-9-23(28)26(24)29/h3-14,16-17H,2,15,18H2,1H3,(H,31,34)/b30-16+

InChI Key

CHZMYSNVJFWDTG-OKCVXOCRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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